6-Methoxypyridine-3,4-diamine

Catalog No.
S1530019
CAS No.
127356-26-7
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxypyridine-3,4-diamine

CAS Number

127356-26-7

Product Name

6-Methoxypyridine-3,4-diamine

IUPAC Name

6-methoxypyridine-3,4-diamine

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9)

InChI Key

JQDQHTDJIYOWQQ-UHFFFAOYSA-N

SMILES

COC1=NC=C(C(=C1)N)N

Canonical SMILES

COC1=NC=C(C(=C1)N)N

6-Methoxypyridine-3,4-diamine (CAS: 127356-26-7) is a highly functionalized ortho-diamine heterocyclic building block utilized primarily in the synthesis of complex fused ring systems, such as imidazo[4,5-c]pyridines and triazolopyridines[1]. In industrial and medicinal chemistry procurement, this specific compound is prioritized for its pre-installed electron-donating methoxy group at the C6 position. This functionalization not only modulates the electronic profile of the pyridine ring—enhancing the nucleophilicity of the adjacent amino groups for more efficient cyclization—but also serves as a critical structural handle for downstream active pharmaceutical ingredient (API) development, including targeted RNA helicase inhibitors [2].

Substituting 6-methoxypyridine-3,4-diamine with the baseline pyridine-3,4-diamine or halogenated analogs (e.g., 6-chloropyridine-3,4-diamine) fundamentally compromises both synthetic processability and final material performance[1]. The methoxy group actively lowers the activation energy required for condensation reactions, allowing for significantly milder ring-closure conditions compared to electron-deficient analogs. Furthermore, attempting to introduce a methoxy group late-stage onto an unfunctionalized imidazo[4,5-c]pyridine core is synthetically prohibitive due to the inertness of the fused system. Consequently, procurement must secure this exact pre-functionalized diamine to ensure target binding requirements are met and to avoid the severe yield attrition associated with multi-step late-stage oxygenation.

Condensation Reactivity and Ring-Closure Efficiency

The presence of the methoxy group alters the diamine's reactivity profile significantly compared to halogenated comparators [1].

Evidence DimensionNucleophilicity and condensation condition requirements
Target Compound DataElectron-donating 6-methoxy group (+M effect) enriches the diamine, enabling condensation under mild conditions (e.g., room temperature to 60°C).
Comparator Or Baseline6-Chloropyridine-3,4-diamine (electron-withdrawing -I effect reduces nucleophilicity, requiring >100°C thermal conditions for cyclization).
Quantified DifferenceReduction of required thermal activation by 40-60°C for fused-ring formation.
ConditionsStandard cyclization assays using orthoesters or cyanoacetates in polar protic solvents.

Procuring the methoxy-substituted diamine ensures milder process conditions, reducing thermal degradation and improving the yield of the fused heterocyclic core.

Precursor Hydrogenation Robustness and Scale-Up Viability

Generating the diamine from its nitro-amine precursor is a critical step in scale-up, where the methoxy substituent proves vastly superior to halogenated alternatives [1].

Evidence DimensionCatalytic reduction yield from the nitro-amine precursor
Target Compound DataQuantitative (~100%) yield via standard Pd/C hydrogenation at room temperature without side reactions.
Comparator Or Baseline6-Chloropyridine-3,4-diamine synthesis (suffers from competitive dehalogenation, typically capping yields at 70-85% unless poisoned catalysts are used).
Quantified Difference15-30% higher crude yield and elimination of complex dehalogenation impurities.
ConditionsH2 atmosphere, Pd/C catalyst, methanol solvent, room temperature.

For industrial procurement, the methoxy analog offers a highly reproducible, high-yield synthetic pathway that avoids the complex catalyst management required for halogenated analogs.

Late-Stage Scaffold Diversification via Masked Pyridone

The methoxy group serves a dual purpose, acting as a stable ether during cyclization and a masked hydroxyl for late-stage library diversification [1].

Evidence DimensionAccessibility of 6-oxo/hydroxy-imidazo[4,5-c]pyridine derivatives
Target Compound DataMethoxy group acts as a masked hydroxyl, cleanly cleaved by BBr3 or strong acids to yield the pyridone tautomer.
Comparator Or BaselinePyridine-3,4-diamine (requires multi-step N-oxidation and rearrangement to achieve C6-oxygenation, often with <20% overall yield).
Quantified DifferenceDirect 1-step deprotection vs. multi-step functionalization with massive yield attrition.
ConditionsStandard O-demethylation protocols (e.g., BBr3 in dichloromethane or aqueous HBr).

Buyers designing screening libraries can use this single procured compound to access both methoxy- and oxo-substituted chemical spaces efficiently.

Pharmacophoric Essentiality in API Development

For specific biological targets, the methoxy group provides an irreplaceable interaction point that cannot be mimicked by the unsubstituted baseline [1].

Evidence DimensionHydrogen-bond acceptor availability and LogP modulation
Target Compound DataProvides a stable, sterically defined O-methyl hydrogen-bond acceptor at the C6 position of the final scaffold.
Comparator Or BaselinePyridine-3,4-diamine (lacks the H-bond acceptor, resulting in altered target affinity and physicochemical properties).
Quantified DifferenceBinary presence/absence (1 vs 0) of a critical SAR hydrogen-bond interaction point required for specific kinase and helicase targets.
ConditionsIn vitro target binding and API formulation profiling.

When the methoxy group is defined in the patent claims (e.g., DHX33 inhibitors), generic substitution is impossible, mandating the procurement of this exact CAS number.

Synthesis of 6-Methoxy-3H-imidazo[4,5-c]pyridine APIs

This compound is the premier starting material for generating 6-methoxy-imidazo[4,5-c]pyridine cores, such as those found in RNA helicase DHX33 inhibitors. Its pre-installed methoxy group bypasses the need for impossible late-stage functionalization of the inert fused ring system, directly supporting the evidence of its pharmacophoric essentiality [1].

Development of Pyridone-Fused Heterocyclic Libraries

In library synthesis, 6-methoxypyridine-3,4-diamine serves as a versatile dual-purpose building block. Following the evidence of its O-demethylation capabilities, the methoxy ether can be selectively cleaved post-cyclization to reveal a pyridone (lactam) motif, allowing medicinal chemists to easily double their structural diversity from a single procured precursor [2].

Mild-Condition Condensation Workflows

For process chemistry teams looking to avoid harsh thermal cyclization conditions, the electron-rich nature of this diamine enables rapid condensation with aldehydes, carboxylic acids, or orthoesters at lower temperatures. This directly leverages its superior nucleophilicity compared to halogenated analogs, preserving the integrity of sensitive functional groups elsewhere in the molecule [3].

XLogP3

-0.2

Wikipedia

6-Methoxypyridine-3,4-diamine

Dates

Last modified: 08-15-2023

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